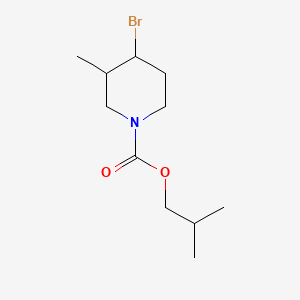![molecular formula C36H30NO2P B11822654 N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11822654.png)
N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine” is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine” involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, typically involving phenylethylamine and other organic precursors.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, pressures, and catalysts to ensure the desired product is formed.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
“N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the structure, potentially leading to new compounds with different properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen atoms, while reduction could remove certain functional groups.
Scientific Research Applications
Chemistry
In chemistry, “N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine” is studied for its unique structure and reactivity. Researchers explore its potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its interactions with biological molecules, such as proteins and nucleic acids. Its unique structure could lead to interesting biological activity.
Medicine
In medicine, researchers might explore the compound’s potential as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it a candidate for various industrial applications.
Mechanism of Action
The mechanism by which “N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine” exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphapentacyclo derivatives and related organic molecules with multiple rings and phosphorus atoms. Examples might include:
- Phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa derivatives
- Other N,N-bis[(1S)-1-phenylethyl] compounds
Uniqueness
What sets “N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine” apart is its specific combination of rings and functional groups
Properties
Molecular Formula |
C36H30NO2P |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine |
InChI |
InChI=1S/C36H30NO2P/c1-24(26-12-5-3-6-13-26)37(25(2)27-14-7-4-8-15-27)32-19-11-18-31-30(32)21-23-34-36(31)35-29-17-10-9-16-28(29)20-22-33(35)38-40-39-34/h3-25,40H,1-2H3/t24-,25-,40?/m0/s1 |
InChI Key |
RBOUQNVIOHIXDY-ZTVSCHOESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N(C2=CC=CC3=C2C=CC4=C3C5=C(C=CC6=CC=CC=C65)OPO4)[C@@H](C)C7=CC=CC=C7 |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C2=CC=CC3=C2C=CC4=C3C5=C(C=CC6=CC=CC=C65)OPO4)C(C)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-bromobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B11822591.png)
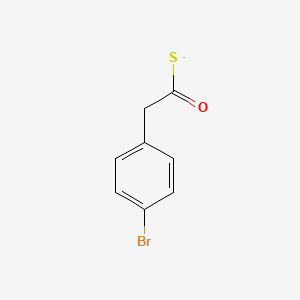
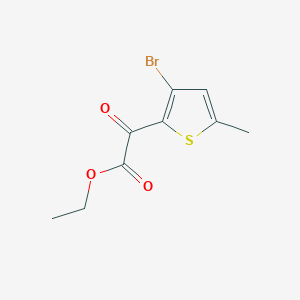

![Benzeneacetamide, N-[(1R)-1-[[[[4-[[(aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-](/img/structure/B11822626.png)
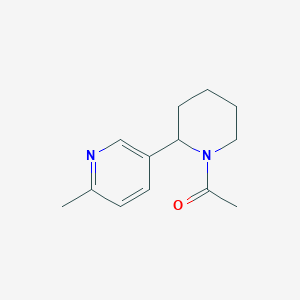
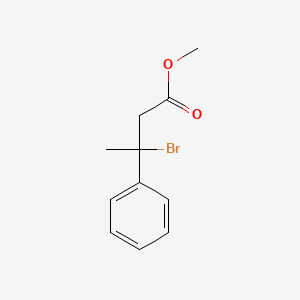
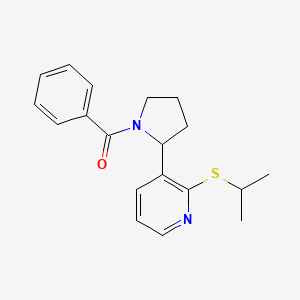
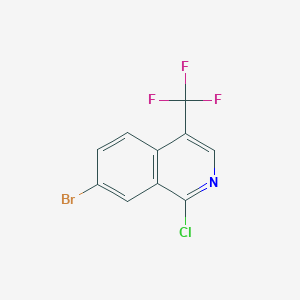
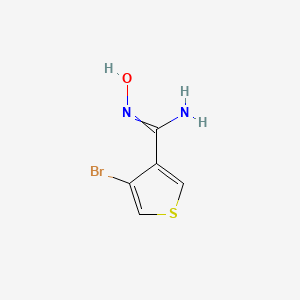
![N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11822653.png)
